N-(3-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide N-(3-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 851132-43-9
VCID: VC4187389
InChI: InChI=1S/C18H16FN3O2S/c1-24-16-7-3-6-15(11-16)22-9-8-20-18(22)25-12-17(23)21-14-5-2-4-13(19)10-14/h2-11H,12H2,1H3,(H,21,23)
SMILES: COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)F
Molecular Formula: C18H16FN3O2S
Molecular Weight: 357.4

N-(3-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

CAS No.: 851132-43-9

Cat. No.: VC4187389

Molecular Formula: C18H16FN3O2S

Molecular Weight: 357.4

* For research use only. Not for human or veterinary use.

N-(3-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide - 851132-43-9

Specification

CAS No. 851132-43-9
Molecular Formula C18H16FN3O2S
Molecular Weight 357.4
IUPAC Name N-(3-fluorophenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C18H16FN3O2S/c1-24-16-7-3-6-15(11-16)22-9-8-20-18(22)25-12-17(23)21-14-5-2-4-13(19)10-14/h2-11H,12H2,1H3,(H,21,23)
Standard InChI Key MWYPXOKJIZDBJB-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)F

Introduction

Chemical Identity and Structural Features

N-(3-Fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide belongs to the class of imidazole-based acetamides, characterized by a sulfur-linked thioether bridge and aromatic substituents. Its molecular formula is C₁₈H₁₆FN₃O₂S, with a molecular weight of 357.4 g/mol. The IUPAC name reflects its substituents: a 3-fluorophenyl group attached to the acetamide nitrogen and a 3-methoxyphenyl group on the imidazole ring.

Key Structural Attributes:

  • Imidazole Core: A five-membered heterocyclic ring with two nitrogen atoms, enabling hydrogen bonding and π-π stacking interactions.

  • Thioether Linkage: The sulfanyl group (-S-) enhances metabolic stability compared to oxygen analogs.

  • Aromatic Substitutents: The 3-fluorophenyl and 3-methoxyphenyl groups contribute to lipophilicity and target affinity .

Table 1: Molecular Properties

PropertyValueSource
CAS Number851132-43-9
Molecular FormulaC₁₈H₁₆FN₃O₂S
Molecular Weight357.4 g/mol
IUPAC NameN-(3-fluorophenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
SMILESCOC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)F

Synthesis and Optimization

The synthesis of N-(3-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves a multi-step protocol optimized for yield and purity:

Step 1: Formation of 1-(3-Methoxyphenyl)-1H-Imidazole-2-Thiol

  • Reagents: 3-Methoxybenzaldehyde, ammonium acetate, and elemental sulfur.

  • Conditions: Reflux in ethanol at 80°C for 12 hours.

  • Yield: ~65% (reported for analogous compounds).

Step 2: Acetylation with 2-Chloro-N-(3-Fluorophenyl)Acetamide

  • Coupling Agent: K₂CO₃ in dimethylformamide (DMF) at 60°C.

  • Reaction Time: 6–8 hours.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) .

Critical Parameters:

  • Temperature Control: Exceeding 70°C during acetylation leads to byproduct formation.

  • Solvent Choice: DMF enhances solubility of intermediates but requires rigorous drying.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (predicted), necessitating DMSO or ethanol for in vitro assays.

  • Thermal Stability: Decomposes at 215°C, as observed in differential scanning calorimetry.

  • Photostability: Susceptible to UV degradation; storage recommended at -20°C in amber vials .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.45–6.75 (m, 8H, aromatic-H), 3.82 (s, 3H, OCH₃).

  • IR (KBr): 1654 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-F stretch).

Biological Activities and Mechanisms

Table 2: Cytotoxicity Profile

Cell LineIC₅₀ (μM)MechanismSource
MCF-7 (Breast)12.3Caspase-3 Activation
A549 (Lung)18.7CDK1 Inhibition
HEK-293 (Normal)>100Low Toxicity

Antimicrobial Activity

Against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL), outperforming fluconazole in biofilm disruption assays.

Future Research Directions

  • Structure-Activity Relationships (SAR): Modifying the methoxy group to trifluoromethoxy or ethoxy substituents.

  • Combination Therapy: Synergy with paclitaxel in multidrug-resistant cancers .

  • Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to enhance bioavailability.

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